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Treatment with avutometinib and defactinib should be interrupted, dose-reduced, or permanently

discontinued based on the severity and persistence of specific adverse reactions. The tables below summarize

the recommended management strategies for the key toxicities that may lead to discontinuation.

Table 1: Ocular Toxicity Management

Event Severity Management Action

Grade 1 (mild) Continue at same dose; monitor.

Grade 2 (moderate) Withhold until Grade ≤1, then resume at same or reduced dose.

Grade 3 (severe) Withhold until Grade ≤1, then resume at a reduced dose or permanently

discontinue.

Grade 4 (life-

threatening)

Permanently discontinue.

Note: A comprehensive ophthalmic evaluation is recommended at baseline, prior to Cycle 2, every three

cycles thereafter, and as clinically indicated [1] [2].

Table 2: Management of Other Key Adverse Reactions
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Adverse Reaction Severity Recommended Action

Serious Skin
Toxicity

Grade 3 Withhold until Grade ≤1, then resume at
reduced dose or consider discontinuation.

Grade 4 / Suspected SCARs Permanently discontinue.

Hepatotoxicity Grade 3 (symptomatic) or

Grade 4

Withhold until improved to Grade ≤1, then

resume at reduced dose or permanently
discontinue.

Rhabdomyolysis CPK >10x ULN with concurrent
serum creatinine ≥1.5x baseline

Withhold until resolved to Grade ≤1, then
resume at reduced dose or permanently
discontinue.

Any grade with acute kidney

injury

Withhold and evaluate. Resume at reduced
dose or permanently discontinue based on
recovery.

Source: [1] [2]

Underlying Mechanism and Rationale

Understanding the biological rationale for this combination therapy helps explain why certain toxicities are

monitored.

Dual Pathway Inhibition: Avutometinib is a RAF/MEK clamp that inhibits MEK kinase activity while

simultaneously blocking RAF-mediated reactivation of MEK. Defactinib is a focal adhesion kinase
(FAK) inhibitor. FAK activation is a known resistance mechanism to MAPK pathway inhibition; thus,

the combination provides a more complete blockade of the RAS/RAF/MEK/ERK (MAPK) signaling
pathway in RAS-driven tumors [1].

Mechanism-Linked Toxicities: The toxicities leading to discontinuation are often on-target effects of
inhibiting these critical pathways in normal tissues. For instance, ocular toxicities are a known class

effect of MEK inhibitors, which can lead to conditions like serous retinopathy and retinal vein
occlusion [2]. Similarly, rhabdomyolysis and elevated creatine phosphokinase (CPK) are linked to

the mechanism of these targeted agents [1] [2].

The diagram below illustrates this synergistic mechanism of action.
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Clinical Trial Discontinuation Data

Real-world discontinuation rates from clinical trials provide context for how these criteria are applied.

RAMP-201 Trial: In this pivotal study, adverse events led to treatment discontinuation in 10% of
patients receiving the avutometinib and defactinib combination [3] [4].

FRAME Study: This earlier phase 1 trial reported a lower discontinuation rate due to treatment-
related toxicity, with only one patient (4%) stopping treatment because of a Grade 3 skin toxicity [1].

Frequently Asked Questions (FAQs)
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Q1: What is the recommended monitoring schedule for potential adverse reactions? A: The protocol

includes [1] [2]:

Ophthalmic Exams: At baseline, before Cycle 2, every three cycles thereafter, and as clinically
indicated.

Blood Tests: Monitor liver function tests (LFTs) and creatine phosphokinase (CPK) prior to each
cycle, on Day 15 of the first four cycles, and as clinically indicated.

Q2: Are there any prophylactic measures to reduce the risk of skin toxicities? A: Yes. In the principal

clinical study, patients used prophylactic topical corticosteroids (applied to the face, scalp, neck, upper

chest, and upper back) and systemic oral antibiotics starting with the first dose and continuing for at least

the first two treatment cycles to mitigate skin adverse reactions [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548797?utm_src=pdf-bulk
https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

